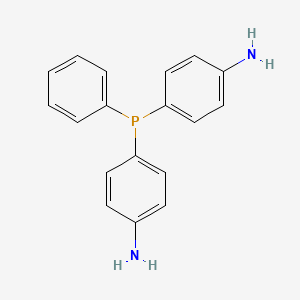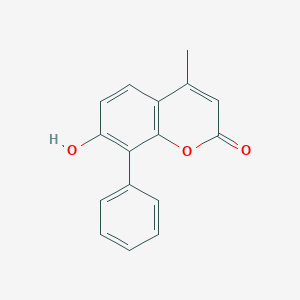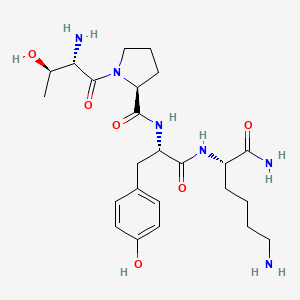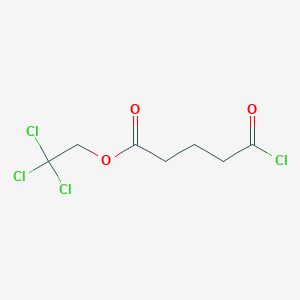
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate is an organic compound with the molecular formula C7H9Cl4O3 It is a derivative of pentanoic acid and is characterized by the presence of both trichloroethyl and chloro-oxo functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate typically involves the esterification of 5-chloro-5-oxopentanoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base to yield 5-chloro-5-oxopentanoic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.
Substitution: Amines or thiols, organic solvents like ethanol or acetonitrile, room temperature to mild heating.
Major Products Formed
Hydrolysis: 5-chloro-5-oxopentanoic acid and 2,2,2-trichloroethanol.
Reduction: 5-chloro-5-hydroxypentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate involves its reactivity with nucleophiles. The ester bond can be cleaved by nucleophilic attack, leading to the release of 5-chloro-5-oxopentanoic acid and 2,2,2-trichloroethanol. The chloro groups can also undergo nucleophilic substitution, resulting in the formation of various substituted products. These reactions are facilitated by the electron-withdrawing effects of the trichloroethyl and chloro-oxo groups, which increase the electrophilicity of the carbon atoms involved.
類似化合物との比較
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate can be compared with other similar compounds such as:
Methyl 5-chloro-5-oxopentanoate: Lacks the trichloroethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 5-chloro-5-oxopentanoate: Similar to the methyl derivative but with an ethyl group, also less reactive compared to the trichloroethyl derivative.
2,2,2-Trichloroethyl 4-chloro-4-oxobutanoate: Shorter carbon chain, different reactivity profile due to the position of the chloro and oxo groups.
特性
CAS番号 |
143773-35-7 |
|---|---|
分子式 |
C7H8Cl4O3 |
分子量 |
281.9 g/mol |
IUPAC名 |
2,2,2-trichloroethyl 5-chloro-5-oxopentanoate |
InChI |
InChI=1S/C7H8Cl4O3/c8-5(12)2-1-3-6(13)14-4-7(9,10)11/h1-4H2 |
InChIキー |
PMRVCMKSEWPFQH-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)OCC(Cl)(Cl)Cl)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
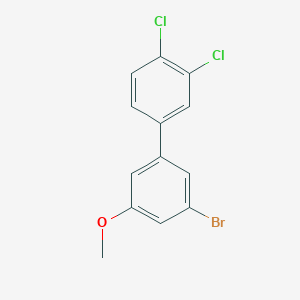
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![Ethyl 2-[(3-oxopentanoyl)amino]benzoate](/img/structure/B12546304.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)

![3-[(1S)-4-(But-3-en-1-yl)-1-methylcyclohex-2-en-1-yl]propanal](/img/structure/B12546316.png)
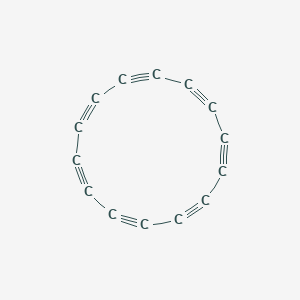
![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)

